Superior MAO-B Inhibition vs. 4-Benzyloxyphenyl Analog
This compound is a significantly more potent inhibitor of human recombinant MAO-B than the structurally related 5-[4-(benzyloxy)phenyl]-2-furaldehyde. The target compound achieves an IC50 of 83 nM [1] compared to 1,200 nM for the benzyloxyphenyl analog [2], representing a 14.5-fold improvement in potency. This demonstrates the superior contribution of the 2-chloro-5-(trifluoromethyl) pharmacophore over the 4-benzyloxy moiety for MAO-B target engagement.
| Evidence Dimension | Human MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | 5-[4-(Benzyloxy)phenyl]-2-furaldehyde: 1,200 nM |
| Quantified Difference | 14.5-fold lower IC50 (higher potency) |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells, using 5-phenylacetaldehyde substrate, assessed as hydrogen peroxide production after 1 hour. |
Why This Matters
For researchers studying neurodegenerative diseases like Parkinson's, where MAO-B inhibition is a validated therapeutic approach, this compound offers a substantially more potent starting point for hit-to-lead optimization.
- [1] BindingDB. (2016). BDBM50075957 (CHEMBL3415792): IC50 of 83 nM for Human MAO-B. Retrieved from bindingdb.org View Source
- [2] BindingDB. (2016). BDBM50075969 (CHEMBL3415617): IC50 of 1.20E+3 nM for Human MAO-B. Retrieved from bindingdb.org View Source
